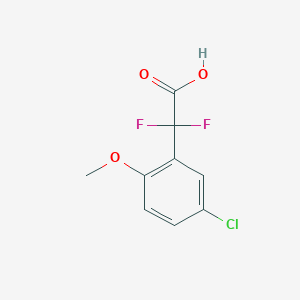
2-(5-Chloro-2-methoxyphenyl)-2,2-difluoroacetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, 5-Chloro-2-methoxyphenylboronic acid, which shares a similar structure, can be prepared in a manner similar to that of 5-fluoro-2-methoxyphenylboronic acid .Molecular Structure Analysis
The molecular structure of a similar compound, 5-Chloro-2-methoxyphenylboronic acid, has been reported. It has a linear formula of ClC6H3(OCH3)B(OH)2 and a molecular weight of 186.40 .Chemical Reactions Analysis
5-Chloro-2-methoxyphenylboronic acid, a compound with a similar structure, has been used as a reactant for Boron-Heck arylation and Suzuki-Miyaura reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 5-Chloro-2-methoxyphenylboronic acid, include a melting point of 134-141 °C (lit.) . Another similar compound, (5-Chloro-2-methoxyphenyl)acetic acid, has a density of 1.3±0.1 g/cm3, a boiling point of 323.5±27.0 °C at 760 mmHg, and a flash point of 149.4±23.7 °C .Applications De Recherche Scientifique
Synthesis of Herbicides
- Compounds similar to 2-(5-Chloro-2-methoxyphenyl)-2,2-difluoroacetic acid are used in the synthesis of herbicides. A study detailed the synthesis of a related compound, 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, as an intermediate in herbicide production (Zhou Yu, 2002).
Precursor for Biologically Active Compounds
- Difluoro(trimethylsilyl)acetamides have been prepared from chlorodifluoroacetamides and used as precursors for other biologically active compounds, including 3,3‐Difluoroazetidinones (Bordeau et al., 2006).
Protecting Group for Carboxylic Acids
- Certain esters of (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methanol, related to the compound , are used as acid- and base-stable protecting groups for carboxylic acids. These esters can be deprotected solvolytically with trifluoroacetic acid (Kurosu et al., 2007).
Synthesis of Novel Compounds
- The synthesis of novel indole-benzimidazole derivatives using related compounds demonstrates their role in creating unique chemical structures (Wang et al., 2016).
Fluorescence Quenching Studies
- Fluorescence quenching studies of compounds such as 5-chloro-2-methoxyphenylboronic acid indicate their application in understanding the mechanisms of fluorescence and interaction with other molecules (Geethanjali et al., 2015).
Synthesis of Chromene and Furan Derivatives
- The synthesis of chromene and furan derivatives from related compounds demonstrates their utility in producing diverse chemical structures (Pimenova et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3/c1-15-7-3-2-5(10)4-6(7)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVNDPGXBGIPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-methoxyphenyl)-2,2-difluoroacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B1427875.png)
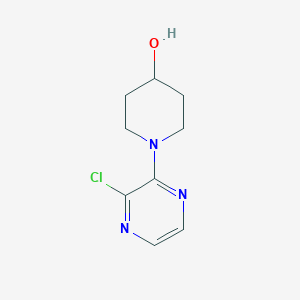
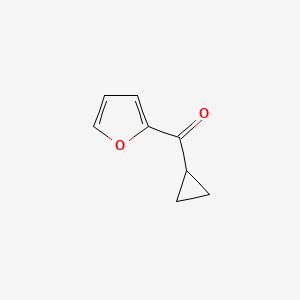
![3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1427881.png)
![N-[(2-bromo-5-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1427882.png)
![[1-(2-Chlorophenyl)cyclohexyl]methanamine](/img/structure/B1427883.png)
![({1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidin-4-yl}methyl)amine](/img/structure/B1427884.png)
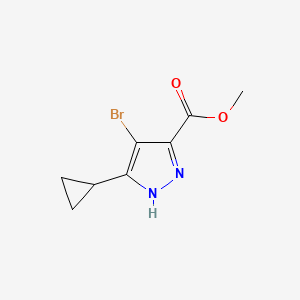
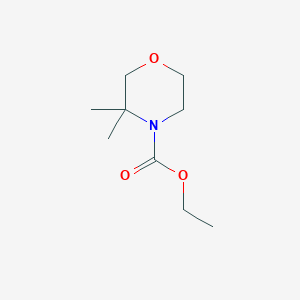
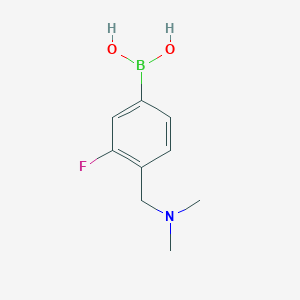
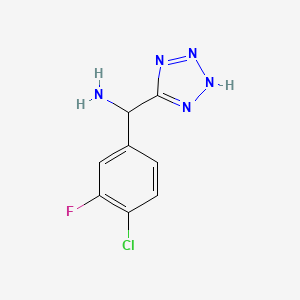
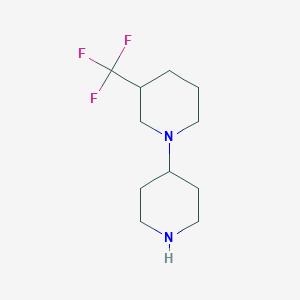
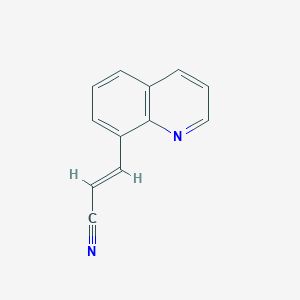
![Ethyl 2-[(2,4-difluorophenyl)sulfanyl]propanoate](/img/structure/B1427893.png)